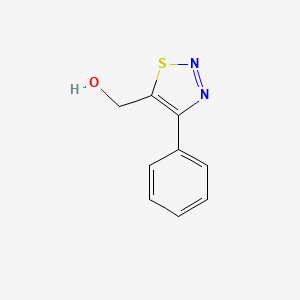

(4-Phenyl-1,2,3-Thiadiazol-5-yl)Methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

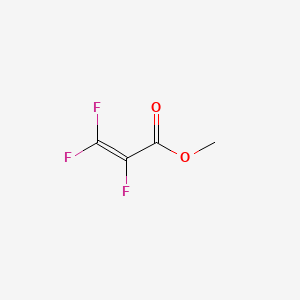

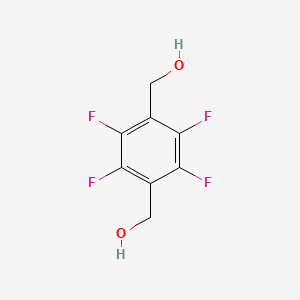

“(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, has been a subject of extensive research due to their broad types of biological activity . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid with a melting point of 116-118°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der Thiadiazolring, der in der Verbindung “(4-Phenyl-1,2,3-Thiadiazol-5-yl)Methanol” vorhanden ist, wurde auf seine antimikrobiellen Eigenschaften untersucht. Studien haben gezeigt, dass Derivate von Thiadiazol eine signifikante antibakterielle Aktivität aufweisen können, die mit Referenzmedikamenten wie Amoxicillin vergleichbar ist . Darüber hinaus hat das Screening auf antifungale Aktivität Wirksamkeit gegen Stämme wie T. harzianum und A. niger gezeigt.

Antikrebs-Potenzial

Derivate von 1,3,4-Thiadiazol wurden synthetisiert und auf ihre zytotoxischen Wirkungen gegen verschiedene menschliche Krebszelllinien, darunter MCF-7 (Brustkrebs), HepG2 (Leberkrebs), A549 (Lungenkrebs) und HeLa (Gebärmutterhalskrebs) Zellen, untersucht . Diese Studien zielen darauf ab, Analoga bekannter Antikrebsmittel wie Sorafenib zu entwickeln, um die therapeutische Wirksamkeit zu verbessern.

Antimykobakterielles Profil

Verbindungen, die die 1,3,4-Thiadiazol-Gruppierung enthalten, haben eine vielversprechende Hemmwirkung gegen multiresistente Tuberkulose gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Leitverbindungen zur Bekämpfung schwieriger bakterieller Infektionen hin.

Antioxidative Eigenschaften

Das antioxidative Potenzial von Thiadiazol-Derivaten wurde mit Methoden wie dem DPPH-Assay bewertet, das die Fähigkeit zur Radikalfängerung misst . Diese Verbindungen werden mit Referenzantioxidantien wie Ascorbinsäure verglichen, um ihre Wirksamkeit zu bestimmen.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.

Mode of Action

It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.

Biochemical Pathways

Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds .

Result of Action

Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.

Action Environment

Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on “(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol” and its derivatives could involve further exploration of their broad spectrum of pharmacological activities . This could lead to the development of new potent antibacterial, antifungal, and other therapeutic agents .

Biochemische Analyse

Biochemical Properties

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytokinin oxidase/dehydrogenase, an enzyme involved in the degradation of cytokinins . This interaction can lead to an increase in the lifetime of cytokinins, thereby affecting various physiological processes in plants.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing mitochondrial abnormalities . This disruption leads to the activation of cell death pathways, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytokinin oxidase/dehydrogenase, thereby increasing the levels of cytokinins . Additionally, it can bind to DNA gyrase, anchoring itself into the active site and affecting the enzyme’s activity . These interactions result in changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cytokinin levels and promoting cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it undergoes hydroxylation in rats and goats, followed by the formation of water-soluble conjugates . This metabolic process facilitates its excretion through urine and feces, indicating its involvement in detoxification pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is strongly adsorbed by soil, indicating its potential for environmental persistence . Within cells, it can localize to specific compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to mitochondria can lead to mitochondrial dysfunction and apoptosis . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)